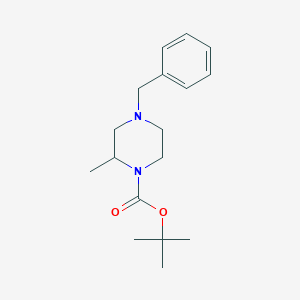

叔丁基4-苄基-2-甲基哌嗪-1-羧酸酯

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step processes starting from readily available reagents. For instance, the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an analogous compound, includes steps like SN2 substitution, borohydride reduction, oxidation, and acylation, achieving a total yield of 80.2% (Chen Xin-zhi, 2011). Such methodologies highlight the complex nature of synthesizing tert-butyl piperazine derivatives and the efficiency of specific synthetic routes.

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic methods and crystallographic studies. For related compounds, X-ray crystallography and NMR spectroscopy are commonly used to confirm structures. For example, the molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was elucidated using these techniques, providing detailed insights into the arrangement of atoms and the spatial configuration of the molecule (C. Mamat, Anke Flemming, M. Köckerling, 2012).

Chemical Reactions and Properties

Chemical reactions involving tert-butyl piperazine derivatives can range from nucleophilic substitutions to redox reactions. The reactivity of these compounds often depends on the substituents attached to the piperazine ring. For example, the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate showcases the use of amination reactions in modifying the piperazine nucleus (Liu Ya-hu, 2010).

Physical Properties Analysis

Physical properties such as solubility, melting point, and boiling point are crucial for understanding the behavior of chemical compounds in various environments. While specific data on tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate is not provided, studies on similar compounds offer insights. The crystal and molecular structure studies, for instance, contribute to understanding the compound's stability and reactivity under different conditions.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards other chemical entities, define the potential applications of a compound. The synthesis and characterization of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate highlight the compound's role as an intermediate in the synthesis of biologically active molecules (Dejia Kong et al., 2016).

科学研究应用

生物活性化合物合成: 叔丁基-4-(4-氨基-3-甲基-5-硝基苯基)哌嗪-1-羧酸酯是合成生物活性苯并咪唑化合物的中间体,在药物化学中至关重要 (刘亚虎, 2010)。

抗癌药物开发: 叔丁基4-甲酰-3, 6-二氢吡啶-1(2H)-羧酸酯是一种相关化合物,是小分子抗癌药物的关键中间体。其高效合成可惠及癌症治疗 (张彬良等,2018)。

立体选择性合成: 取代叔丁基3-烯丙基-4-羟基哌啶-1-羧酸酯的立体选择性合成,能够生产特定的异构体,这对复杂有机分子的合成具有影响 (V. Boev 等,2015)。

合成中的手性助剂: 2-氧代咪唑烷-4-羧酸酯作为手性助剂,促进了叔丁基(4S)-1-甲基-3-(2-溴丙酰基)-2-氧代咪唑的立体定向胺化诱导动力学拆分 (H. Kubota 等,1994)。

确定单糖的构型: 使用叔丁基-2-甲基-1,3-苯并二氧杂环-4-羧酸的衍生物可以确定单糖的绝对构型和旋光纯度 (Y. Nishida 等,1991)。

聚酰胺合成: 源自4-叔丁基邻苯二酚的邻位连接聚酰胺表现出高热稳定性,适用于生产透明、柔韧且具有高玻璃化转变温度的薄膜 (S. Hsiao 等,2000)。

骨裂伤愈合: 源自叔丁基的代谢物与骨裂伤愈合有关,表明了这些化合物的生物化学意义 (C. Prakash 等,2008)。

不对称合成: 叔丁基甲基(E,E)-八-2,6-二烯二酸酯用于不对称合成功能多样化化合物的创新策略中,突出了其在有机合成中的多功能性 (N. Garrido 等,2004)。

疼痛管理: 含有2-氨基嘧啶和叔丁基的化合物在抗炎和止痛特性方面显示出潜力,可用于疼痛管理 (R. Altenbach 等,2008)。

属性

IUPAC Name |

tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-14-12-18(13-15-8-6-5-7-9-15)10-11-19(14)16(20)21-17(2,3)4/h5-9,14H,10-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDZNQZBTLCTDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00568014 | |

| Record name | tert-Butyl 4-benzyl-2-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate | |

CAS RN |

120737-77-1 | |

| Record name | tert-Butyl 4-benzyl-2-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c](/img/structure/B39923.png)

![4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline](/img/structure/B39924.png)

![7,7-Difluoro-1-methylbicyclo[4.1.0]heptane](/img/structure/B39926.png)

![1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B39937.png)

![4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B39941.png)

![Thiazolo[3,2-a]benzimidazole, 8-fluoro-2,3-dihydro-(9CI)](/img/structure/B39947.png)